Cyclopentanecarboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide
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Overview
Description
Preparation Methods
The synthesis of benzothiazoles, including RWJ-51084, typically involves the condensation of aldehydes with 2-aminothiophenol via oxidation of the carbon-nitrogen bond . One efficient method for synthesizing benzothiazoles is using potassium ferrocyanide as a catalyst under solvent-free conditions . This method provides quick reaction times, simple setup, and high yields . Industrial production methods for RWJ-51084 are not widely documented, but the general approach involves similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
RWJ-51084 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium ferrocyanide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RWJ-51084 can lead to the formation of different benzothiazole derivatives .
Scientific Research Applications
RWJ-51084 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing various benzothiazole derivatives . In biology, RWJ-51084 has been investigated for its role as a potent cationic trypsin precursor, which is important for studying protease activity . Additionally, RWJ-51084 has been studied for its potential anticancer and antimicrobial properties .
Mechanism of Action
The mechanism of action of RWJ-51084 involves its interaction with trypsin-like serine proteases. The compound forms a covalent bond with the hydroxyl oxygen atom of serine 195 in the active site of trypsin, leading to the formation of a tetrahedral intermediate hemiketal structure . This interaction inhibits the protease activity of trypsin, making RWJ-51084 a potent inhibitor of trypsin-like serine proteases .
Comparison with Similar Compounds
RWJ-51084 is unique among benzothiazole derivatives due to its potent inhibitory activity against trypsin-like serine proteases . Similar compounds include other benzothiazole derivatives such as NSC-693638, which is used as an anticancer agent, and IDD552, a well-known aldol reductase inhibitor . These compounds share the benzothiazole core structure but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C19H25N5O2S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C19H25N5O2S/c20-19(21)22-11-5-9-14(23-17(26)12-6-1-2-7-12)16(25)18-24-13-8-3-4-10-15(13)27-18/h3-4,8,10,12,14H,1-2,5-7,9,11H2,(H,23,26)(H4,20,21,22)/t14-/m0/s1 |
InChI Key |
NQABUEUFRXDDFI-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Synonyms |
N-(4-((aminoiminomethyl)amino)-1-(2-benzothiazolylcarbonyl)butyl)cyclopentanecarboxamide RWJ 51084 RWJ-51084 |
Origin of Product |
United States |
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